4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of tetrahydropyridine and is known for its applications in various scientific research fields, particularly in the study of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 4-methylpyridine with hydrogen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields. The final product is purified through crystallization and other separation techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research, particularly in the following areas:
Neurological Research: It is used to study the mechanisms of neurodegenerative diseases such as Parkinson’s disease. The compound is known to induce Parkinsonian symptoms in animal models, making it valuable for studying the disease’s pathology and potential treatments.
Pharmacological Studies: It is used to investigate the effects of various drugs on the central nervous system.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.
Biological Studies: It is used to study the effects of oxidative stress and mitochondrial dysfunction in cells
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its metabolism to a neurotoxic compound known as 1-methyl-4-phenylpyridinium ion (MPP+). This metabolite selectively targets dopaminergic neurons in the brain, leading to their degeneration. The process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal damage .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): This compound is structurally similar and also used in neurological research.
4-Methylpiperidine: Another related compound with similar chemical properties.
Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific application in inducing Parkinsonian symptoms in animal models, which is not commonly observed with other similar compounds. Its ability to cross the blood-brain barrier and selectively target dopaminergic neurons makes it particularly valuable for neurological research .
Properties
IUPAC Name |
4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h2,7H,3-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOZBAPTJGKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531296 | |
Record name | 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95019-16-2 | |
Record name | 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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